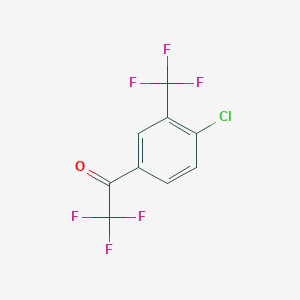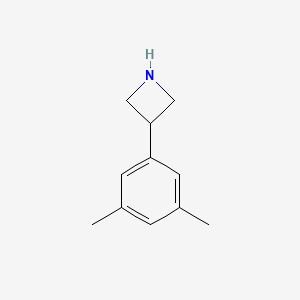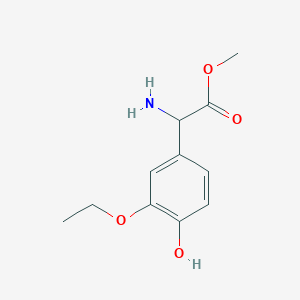
1-(3-Ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of phenylacetone, where the phenyl ring is substituted with an ethyl group at the meta position. It is used in various chemical syntheses and has applications in different fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Ethylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Ethylbenzoic acid or 3-ethylbenzaldehyde.
Reduction: 1-(3-Ethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl group on the phenyl ring directs the incoming electrophile to the ortho and para positions. The compound’s reactivity is influenced by the electron-donating nature of the ethyl group, which activates the phenyl ring towards electrophilic attack.
Comparación Con Compuestos Similares
1-(3-Ethylphenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one. These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of the ethyl group in this compound makes it unique in terms of its reactivity and applications.
List of Similar Compounds
Phenylacetone: C9H10O
1-Phenylpropan-2-one: C9H10O
3-Ethylphenylacetone: C11H14O
These compounds are used in various chemical syntheses and have distinct properties and applications based on their structural differences.
Propiedades
Número CAS |
91166-27-7 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
CBIIINXOIWZROA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




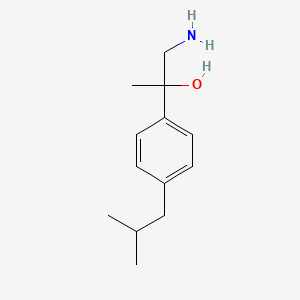

![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)

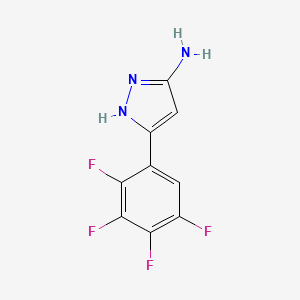

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)

